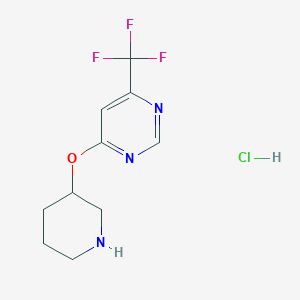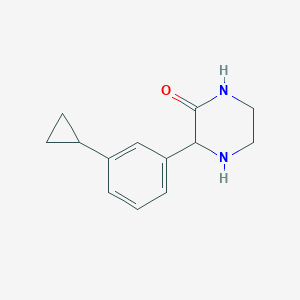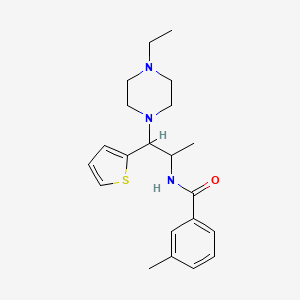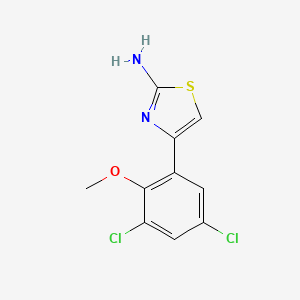
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as DMAT and has been studied extensively for its ability to inhibit protein kinases, which are crucial in many cellular processes.
Mechanism of Action
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for many cellular processes. DMAT has been shown to have a higher affinity for PIM kinases than other protein kinases, which may contribute to its specificity.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, DMAT has been shown to reduce cytokine production and inhibit the activation of immune cells. In viral infections, DMAT has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One advantage of DMAT is its specificity for PIM kinases, which allows for targeted inhibition of these kinases. However, DMAT has also been shown to inhibit other protein kinases at higher concentrations, which may limit its use in certain experiments. Additionally, DMAT has a short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for DMAT research. One direction is the development of more potent and selective PIM kinase inhibitors. Another direction is the investigation of DMAT in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of DMAT in other diseases, such as neurological disorders, should be explored. Overall, DMAT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, DMAT is a compound that has gained attention in the scientific community due to its potential therapeutic properties. Its ability to inhibit protein kinases, particularly PIM kinases, has shown promise in cancer, inflammatory diseases, and viral infections. While there are limitations to its use in lab experiments, DMAT has several future directions for research, including the development of more potent and selective inhibitors and investigation in other diseases.
Synthesis Methods
The synthesis of DMAT involves the reaction of 3,5-dichloro-2-methoxyaniline with thioamide in the presence of a catalyst. This reaction results in the formation of DMAT, which is a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Scientific Research Applications
DMAT has been studied extensively for its potential therapeutic properties. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in many cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer, inflammatory diseases, and viral infections.
Properties
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)
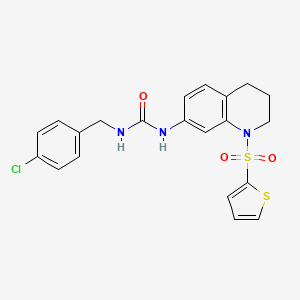
![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)
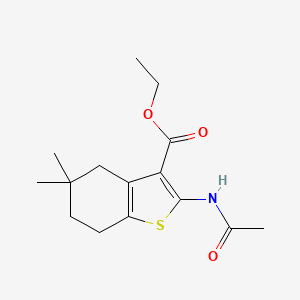
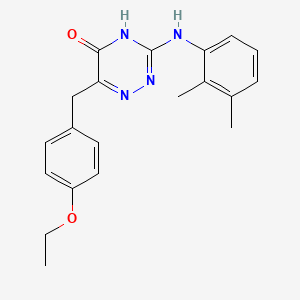

![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
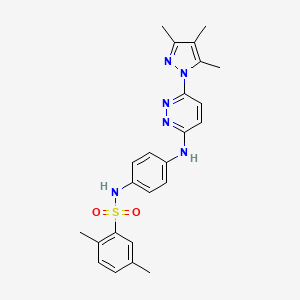
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
